

Technical Guide: Synthesis of Lurasidone-d8 Hydrochloride^{[1][2][3]}

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Compound of Interest

Compound Name: Lurasidone D8 Hydrochloride

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Executive Summary & Structural Analysis

Lurasidone-d8 Hydrochloride is a stable isotope-labeled analog of the atypical antipsychotic Lurasidone.^{[1][2][3]} It serves as a critical internal standard in bioanalytical quantification (LC-MS/MS) for pharmacokinetic profiling and therapeutic drug monitoring.^{[1][2][3]}

The "d8" designation typically refers to the substitution of eight hydrogen atoms with deuterium (

H) on the piperazine ring.^{[1][3]} This specific labeling position is chosen for two reasons:

- **Metabolic Stability:** The piperazine ring is a site of oxidative metabolism; however, deuteration here provides a distinct mass shift (+8 Da) that moves the analyte signal away from biological matrix interference without significantly altering the retention time compared to the non-deuterated drug.^{[1][3]}
- **Synthetic Accessibility:** The synthesis utilizes commercially available Piperazine-d8 as a starting material, ensuring high isotopic enrichment (>99 atom % D).^{[1][2][3]}

Chemical Identity^{[1][3][4][5][6][7][8]}

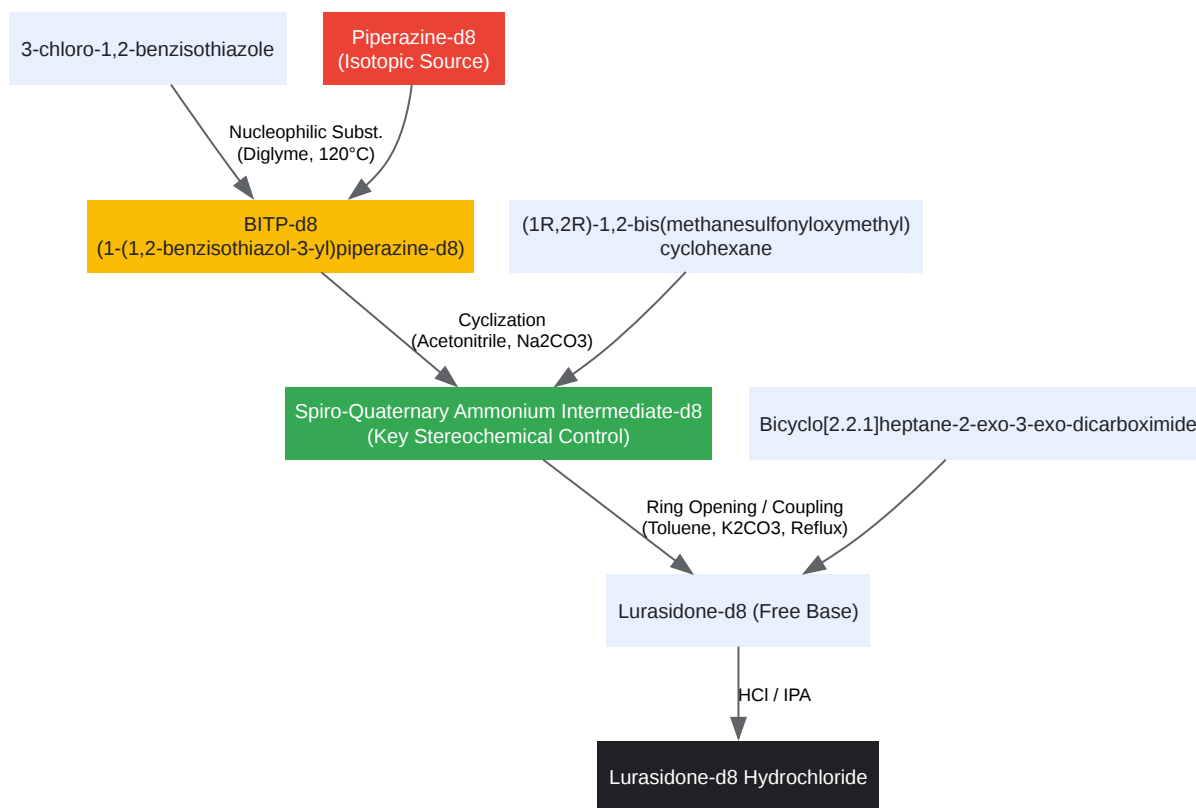
- Chemical Name: (3aR,4S,7R,7aS)-2-[[[(1R,2R)-2-[[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl-d8]methyl]cyclohexyl]methyl]hexahydro-1H-4,7-methanoisindole-1,3-dione hydrochloride.
[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula:
[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Key Intermediate: 1-(1,2-Benzisothiazol-3-yl)piperazine-d8 (BITP-d8).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Retrosynthetic Strategy (The Spiro-Quaternary Route)

Unlike simple N-alkylation, the authoritative industrial synthesis of Lurasidone (and by extension, its d8-analog) proceeds through a Spiro-Quaternary Ammonium Intermediate.[\[1\]](#)[\[2\]](#)[\[3\]](#) This pathway, developed by Sumitomo Dainippon Pharma, prevents over-alkylation and ensures stereochemical integrity.[\[2\]](#)[\[3\]](#)

The synthesis is divided into three phases:

- Phase A: Synthesis of the deuterated core (BITP-d8).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Phase B: Formation of the Spiro-Quaternary Ammonium Salt.[\[1\]](#)[\[3\]](#)
- Phase C: Ring opening coupling with the Norbornane Imide and Salt Formation.[\[1\]](#)[\[3\]](#)



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Figure 1: The Spiro-Quaternary Ammonium synthesis pathway ensures high stereochemical purity for Lurasidone-d8.[1][2][3]

Detailed Synthetic Protocol

Phase A: Synthesis of 1-(1,2-Benzisothiazol-3-yl)piperazine-d8 (BITP-d8)

This step introduces the deuterium label.[1][2][3] The use of Piperazine-d8 is the critical deviation from the standard generic process.[1][3]

- Reagents:

- 3-Chloro-1,2-benzisothiazole (1.0 eq)[1][2][3]
- Piperazine-d8 (3.0 - 5.0 eq) [Note: Excess is required to prevent bis-substitution][1][2][3]
- Diglyme (Solvent) or neat melt[1][2][3]
- Mechanism: Nucleophilic Aromatic Substitution ([1][2][3]

Protocol:

- Charge a reaction vessel with 3-chloro-1,2-benzisothiazole and Piperazine-d8.
- Heat the mixture to 120–130°C for 12–16 hours.
- Monitor: Use HPLC to check for the consumption of the chlorobenzisothiazole.
- Workup: Cool to room temperature. Pour into water/ice mixture.
- Extraction: Extract with Toluene or Dichloromethane (DCM).[1][2][3]
- Purification: The excess Piperazine-d8 is water-soluble and removed during washing.[1][2][3] The organic layer is concentrated.[1][3][4][5] Recrystallize from Ethyl Acetate if necessary.[1][2][3][4]
- Validation:
 - NMR should show absence of piperazine protons (approx. 3.0 ppm region).[1][2][3]

Phase B: Formation of the Spiro-Quaternary Ammonium Salt

This unique step creates a constrained spiro-intermediate, locking the stereochemistry of the cyclohexane ring before the final coupling.[1][3]

- Reagents:
 - BITP-d8 (from Phase A)[1][2][3]

- (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane (The "Mesylate Linker")^{[1][2][3]}
- Sodium Carbonate (^{[1][2][3][6]})
- Acetonitrile (ACN)^{[1][2][3][6][7]}

Protocol:

- Suspend BITP-d8 (1.0 eq), the Mesylate Linker (1.0 eq), and (1.5 eq) in Acetonitrile.^{[1][2][3]}
- Reflux for 24–48 hours.^{[1][2][3]}
- Mechanism: The secondary amine of the piperazine attacks one mesylate group, then the tertiary amine attacks the second mesylate intramolecularly to form the spiro-ammonium salt.^{[1][3]}
- Isolation: Cool the mixture. The spiro-salt often precipitates or can be isolated by filtration after concentrating the solvent.^{[1][3]}
- Critical Check: This intermediate is a salt (Mesylate).^{[1][2][3]} Ensure it is dry before the next step.^{[1][3]}

Phase C: Ring Opening & Coupling

The spiro-ring is opened by the nucleophilic attack of the imide anion, yielding the Lurasidone skeleton.^{[1][3]}

- Reagents:
 - Spiro-Intermediate-d8^{[1][2][3]}
 - Bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide (Norbornane Imide)^{[1][2][3]}
 - Potassium Carbonate (

)^{[1][2][3]}

- Toluene or Xylene^{[1][2][5]}
- Catalyst: Dibenzo-18-crown-6 (Optional, enhances yield)^{[1][2][3]}

Protocol:

- Mix the Spiro-Intermediate, Norbornane Imide (1.2 eq), and

in Toluene.
- Reflux (approx. 110°C) for 10–15 hours.
- Reaction: The imide anion attacks the methylene carbon adjacent to the quaternary nitrogen, opening the spiro ring and relieving ring strain.^{[1][3]}
- Workup: Filter off inorganic salts. Wash the toluene layer with water.^{[1][3]}
- Free Base Isolation: Concentrate the toluene to obtain Lurasidone-d8 Free Base.^{[1][2][3]}

Phase D: Hydrochloride Salt Formation^{[1][3][10][12][13]}

- Dissolve the free base in Acetone or Isopropanol (IPA).^{[1][2][3]}
- Add concentrated HCl (aq) or HCl in IPA dropwise at room temperature.
- Crystallization: Lurasidone-d8 HCl precipitates.^{[1][2][3]}
- Filter, wash with cold acetone, and dry under vacuum.^{[2][3]}

Quantitative Data & Process Parameters

Parameter	Specification / Range	Rationale
Isotopic Purity	> 99.0 atom % D	Essential for preventing "M-1" interference in Mass Spec.[1][2][3]
Chemical Purity	> 98.0% (HPLC)	High purity required for analytical standards.[1][2][3]
Piperazine-d8 Excess	3.0 – 5.0 Equivalents	Prevents formation of the bis-benzisothiazolyl impurity.[1][2][3]
Reaction Temp (Phase A)	120°C ± 5°C	Activation energy for on the benzisothiazole ring.[1][2][3]
Yield (Overall)	40 – 55%	Cumulative yield based on Piperazine-d8.[1][2][3]

Quality Control & Self-Validating Systems

To ensure the synthesized Lurasidone-d8 is fit for purpose, the following validation steps are mandatory:

A. Isotopic Distribution Analysis (HRMS)

Run High-Resolution Mass Spectrometry (HRMS).[1][2][3]

- Target Mass:

(Calculation:

(Base) +

(D8) -

(H8 loss) +

(Proton)).[1][2][3]

- Acceptance Criteria: The intensity of the (non-deuterated) peak must be < 0.5% of the peak.

B. NMR Confirmation

- -NMR (DMSO-d6):
 - The signals corresponding to the piperazine ring (usually four multiplets around 2.5–3.5 ppm) should be absent or suppressed to <1% integration.[1][3]
 - The norbornane bridge protons and aromatic protons should remain visible and integrate correctly relative to each other.[1][3]

C. Chiral Purity[1][2][9][11]

- Lurasidone has multiple chiral centers.[1][2][3][8] The use of the specific (1R,2R)-cyclohexane linker and the exo-norbornane imide should yield a single diastereomer.[1][3]
- Method: Chiral HPLC using a column like Chiralcel OD-H.[1][2][3]

Safety & Handling

- 3-Chloro-1,2-benzisothiazole: Irritant, potential sensitizer.[1][2][3] Handle in a fume hood.
- Piperazine-d8: Hygroscopic.[1][2][3] Store under inert gas (Argon/Nitrogen) to prevent H/D exchange with atmospheric moisture (though C-D bonds are stable, N-D exchange is rapid; however, the final product has N-alkyl/N-aryl bonds, so the D is on Carbon).[1][2][3]
- Lurasidone-d8 HCl: Potent pharmacological agent (Antipsychotic).[1][2][3][9] Handle with high-containment procedures (glove box or isolator) to avoid occupational exposure.[1][2][3]

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